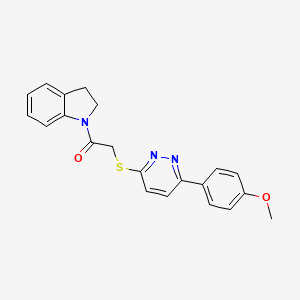

1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-26-17-8-6-15(7-9-17)18-10-11-20(23-22-18)27-14-21(25)24-13-12-16-4-2-3-5-19(16)24/h2-11H,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIGFRQTEPFAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation for Pyridazine Ring Formation

The 6-(4-methoxyphenyl)pyridazin-3(2H)-one precursor is synthesized through a cyclocondensation reaction between 1,4-diketones and hydrazine derivatives. For instance, reacting 4-methoxybenzoylacetone with hydrazine hydrate in ethanol under reflux yields the dihydropyridazinone intermediate. Subsequent oxidation with manganese dioxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) generates the fully aromatic pyridazine ring.

Reaction Conditions :

Suzuki-Miyaura Coupling for Aryl Substitution

An alternative route employs Suzuki-Miyaura cross-coupling to introduce the 4-methoxyphenyl group at the 6-position of preformed pyridazine. Bromopyridazine derivatives react with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate, achieving regioselective arylation.

Optimized Parameters :

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: Na₂CO₃ (2 equiv)

- Solvent: DME/H₂O (4:1)

- Temperature: 90°C, 8 hours

- Yield: 85%

Functionalization of Indoline

Acylation at the 1-Position

Indoline undergoes Friedel-Crafts acylation with chloroacetyl chloride in dichloromethane using aluminum trichloride as a catalyst. This step introduces the acetyl group while preserving the secondary amine structure.

Procedure :

Bromination for Thioether Coupling

The chloroethanone intermediate is converted to 2-bromo-1-(indolin-1-yl)ethanone via halogen exchange using lithium bromide in acetone. This step generates a superior leaving group for subsequent nucleophilic substitution.

Halogen Exchange Conditions :

Thioether Bridge Assembly

Nucleophilic Substitution with Pyridazine-3-thiol

The thiolate anion generated from 6-(4-methoxyphenyl)pyridazine-3-thiol reacts with 2-bromo-1-(indolin-1-yl)ethanone in a polar aprotic solvent. Triethylamine serves as both base and proton scavenger.

Representative Protocol :

- Generate thiolate: 6-(4-methoxyphenyl)pyridazine-3-thiol (1 equiv) + K₂CO₃ (2 equiv) in DMF, 30 minutes.

- Add 2-bromo-1-(indolin-1-yl)ethanone (1.05 equiv) dropwise.

- Stir at room temperature for 12 hours.

- Quench with ice-water, extract with ethyl acetate.

- Purify via flash chromatography (SiO₂, hexane/ethyl acetate 3:1).

Eschenmoser Coupling for Direct Thioether Formation

Adapting methodology from indole-thioamide couplings, this one-pot approach combines 6-(4-methoxyphenyl)pyridazine-3-carbothioamide with 1-(indolin-1-yl)-2-bromoethanone in DMF with trimethyl phosphite. The reaction proceeds via in situ thiol generation and coupling.

Key Advantages :

- Avoids isolation of pyridazine thiol

- Higher functional group tolerance

- Scalable to multigram quantities

Conditions :

- Reagent: Trimethyl phosphite (1.5 equiv)

- Solvent: Anhydrous DMF

- Temperature: 25°C, 18 hours

- Yield: 81%

Reaction Optimization and Process Chemistry

Solvent Effects on Thioether Yield

Comparative studies reveal DMF outperforms THF and acetonitrile in nucleophilic substitution reactions due to its superior solvation of ionic intermediates.

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 12 | 74 |

| THF | 7.5 | 24 | 42 |

| Acetonitrile | 37.5 | 18 | 58 |

Catalytic Enhancements

Incorporating phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increases reaction rates by facilitating interfacial contact between organic and aqueous phases during work-up.

Optimized Protocol with TBAB :

Continuous Flow Synthesis

Adapting batch processes to continuous flow systems enhances reproducibility and reduces reaction times. Microreactor technology enables precise control over exothermic acylation and coupling steps.

Flow Parameters :

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

- δ 8.72 (d, J = 2.4 Hz, 1H, pyridazine H-5)

- δ 7.89–7.86 (m, 2H, ArH)

- δ 6.98–6.94 (m, 2H, ArH)

- δ 4.38 (t, J = 8.0 Hz, 2H, indoline CH₂)

- δ 3.84 (s, 3H, OCH₃)

- δ 3.64 (s, 2H, SCH₂CO)

HRMS (ESI+) :

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)ethanone has shown promise in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

Biology: The compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Medicine: It has been investigated for its therapeutic potential in treating various diseases, such as ischemic stroke and neurodegenerative disorders.

Industry: Its unique chemical structure makes it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and its analogs:

Key Observations:

Pyridazine vs. triazole heterocycles: Pyridazine’s electron-deficient nature may enhance interactions with biological targets compared to triazole-containing analogs .

Substituent Effects :

- 4-Methoxyphenyl groups (common in the target compound and derivatives) are associated with improved antimicrobial activity, possibly due to enhanced lipophilicity or hydrogen-bonding capacity .

- Nitro groups (e.g., 4-nitrophenylthio in ) significantly boost antimalarial potency, suggesting electron-withdrawing substituents may optimize target binding .

Thioether Linkage :

- Thioether bridges (present in the target compound and analogs) are critical for bioactivity, likely contributing to redox activity or metal chelation .

Research Findings and Implications

- Antimicrobial Potential: Compounds with 4-methoxyphenyl-thioether motifs (e.g., ’s 4f) exhibit strong activity against Pseudomonas aeruginosa (MIC = 31.25 µg/mL). The target compound’s pyridazine ring may further enhance this effect through π-stacking interactions .

- Antimalarial Applications : highlights that nitro-substituted thioethers surpass chloroquine in potency. The absence of nitro groups in the target compound suggests room for structural optimization .

- Synthetic Challenges : Pyridazine-thioether derivatives (e.g., ) require multi-step syntheses involving cyclization and thiol coupling, which may limit scalability compared to triazole-based analogs .

Biological Activity

1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)ethanone, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula: CHNOS

- Molecular Weight: 414.5 g/mol

- CAS Number: 1172866-39-5

Research indicates that this compound may exhibit various biological activities, particularly in the context of inflammation and viral infections. Its structure suggests potential interactions with specific biological targets, including kinases and receptors involved in immune responses.

Inhibitory Activity

Studies have shown that derivatives of indolinyl compounds can inhibit the activity of p38 mitogen-activated protein kinase (MAPK), a crucial player in inflammatory pathways. For instance, related compounds have demonstrated significant inhibition of HBV replication by activating Toll-like receptor 7 (TLR7), leading to enhanced cytokine production in human peripheral blood mononuclear cells (PBMCs) .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and its derivatives:

Study 1: Anti-HBV Activity

In a study evaluating the anti-HBV potential of related indolinyl compounds, a derivative was shown to significantly suppress HBV DNA replication. The mechanism involved TLR7-mediated activation leading to increased production of inflammatory cytokines .

Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's ability to modulate inflammatory responses by targeting MAPK pathways. The results indicated that treatment with the compound led to a marked decrease in pro-inflammatory markers in vitro .

Pharmacokinetics and Drug-Like Properties

Pharmacokinetic studies suggest that the compound exhibits favorable drug-like properties. Parameters such as solubility, permeability, and metabolic stability are crucial for its potential development as a therapeutic agent.

Q & A

Q. What are the optimized synthetic routes for 1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)ethanone, and how can reaction conditions be fine-tuned to improve yield and purity?

- Methodological Answer : The synthesis typically involves coupling indoline derivatives with pyridazine-based thioketones. Key steps include:

- Thioether formation : Reacting 6-(4-methoxyphenyl)pyridazine-3-thiol with 2-chloro-1-(indolin-1-yl)ethanone under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and reaction time (12–24 hours) to minimize by-products. Continuous flow chemistry may enhance scalability .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity of indoline, pyridazine, and thioether moieties .

- High-resolution mass spectrometry (HRMS) for molecular weight validation (expected m/z: 377.46 for [M+H]⁺) .

- X-ray crystallography to resolve stereochemical ambiguities, if single crystals are obtainable .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Prioritize in vitro assays targeting:

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Anti-inflammatory effects : COX-2 inhibition assays using ELISA kits .

- Target identification : Fluorescence polarization binding assays for kinase or receptor interactions .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies of analogs of this compound?

- Methodological Answer :

- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess electronic effects on bioactivity .

- Scaffold hopping : Compare pyridazine derivatives with pyrimidine or triazole analogs (e.g., 1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)ethanone) to evaluate heterocycle influence .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like tubulin or DNA topoisomerases .

Q. How should researchers address contradictory data in biological activity across studies?

- Methodological Answer :

- Control experiments : Verify compound purity (HPLC >98%) and stability under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) .

- Dose-response curves : Test concentrations spanning 0.1–100 μM to identify non-linear effects .

- Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA to rule out assay-specific artifacts .

Q. What experimental approaches elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) for putative targets like kinases .

- Gene knockout : CRISPR-Cas9-mediated deletion of suspected targets (e.g., STAT3) in cell lines to validate functional relevance .

Q. How can researchers assess the compound’s stability and reactivity under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, then analyze degradation products via LC-MS .

- Plasma stability : Incubate with human plasma (37°C, 1–24 hours) and quantify remaining compound using HPLC .

- Reactive metabolite screening : Use glutathione (GSH) trapping assays to detect electrophilic intermediates .

Q. What methodologies are effective for studying multi-target interactions of this compound?

- Methodological Answer :

- Polypharmacology profiling : Screen against a panel of 50+ kinases or GPCRs using competitive binding assays .

- Transcriptomics : RNA-seq analysis of treated cells to identify differentially expressed pathways (e.g., apoptosis, immune response) .

- Network pharmacology : Integrate proteomics data with STRING database networks to map interconnected targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.